H3 vs. H4 Receptor Selectivity: Methimepip Dihydrobromide vs. Immepip
Methimepip dihydrobromide achieves a 2,000-fold selectivity for the human histamine H3 receptor over the H4 receptor (pKi values of 9.0 and 5.7, respectively), as measured in radioligand displacement assays [1]. In contrast, the parent compound immepip exhibits only a 22.5-fold selectivity (Ki values of 0.4 nM for H3 and 9 nM for H4) . This represents an approximately 89-fold improvement in H3-over-H4 discrimination for Methimepip relative to immepip [1].
| Evidence Dimension | Selectivity ratio for human histamine H3 receptor over human H4 receptor |
|---|---|
| Target Compound Data | pKi hH3 = 9.0 (Ki ≈ 1.0 nM); pKi hH4 = 5.7 (Ki ≈ 2.0 µM); Calculated selectivity ratio = ~2,000-fold |
| Comparator Or Baseline | Immepip: Ki hH3 = 0.4 nM; Ki hH4 = 9 nM; Selectivity ratio = ~22.5-fold |
| Quantified Difference | Methimepip H3/H4 selectivity is approximately 89-fold greater than that of immepip (2,000-fold vs. 22.5-fold) |
| Conditions | Radioligand displacement binding assays using recombinant human histamine receptor subtypes expressed in cell lines; [3H]N-α-methylhistamine or [3H]histamine as radioligands |
Why This Matters
In experiments requiring dissociation of H3- from H4-mediated effects (e.g., in immune cell chemotaxis or gastric mucosal studies where H3 and H4 activation produce opposing outcomes), Methimepip eliminates confounding H4 activity, whereas immepip retains significant H4 agonism that can confound interpretation.
- [1] Kitbunnadaj R, et al. J Med Chem. 2005;48(6):2100-2107. View Source
